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Introduction

AZD1897 is a potent and selective ATP-competitive pan-PIM kinase inhibitor targeting PIM1,
PIM2, and PIM3 kinases with IC50 values of less than 3 nM for all three isoforms.[1] PIM
kinases are serine/threonine kinases implicated in the regulation of cell proliferation and
survival, making them attractive targets in oncology, particularly for hematological
malignancies.[2] Overexpression of PIM kinases has been observed in various human cancers,
including Acute Myeloid Leukemia (AML).[2] While AZD1897 has demonstrated limited single-
agent efficacy in preclinical AML models, it exhibits significant synergistic cytotoxicity when
combined with inhibitors of the PI3K/Akt signaling pathway, such as the Akt inhibitor AZD5363.
[3] This synergistic effect is attributed to the convergence on and downregulation of the mTOR
pathway and the anti-apoptotic protein MCL1.[2][3]

These application notes provide a comprehensive guide for designing and executing in vivo
animal model studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of
AZD1897, both as a monotherapy and in combination with an Akt inhibitor.

Signaling Pathway and Mechanism of Action

AZD1897 exerts its anti-cancer effects by inhibiting the three PIM kinase isoforms. PIM kinases
are downstream effectors of various signaling pathways, including the JAK/STAT pathway, and
play a crucial role in cell survival and proliferation by phosphorylating a range of substrates. A
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key synergistic interaction has been identified with the PI3K/Akt/mTOR pathway. The dual
inhibition of PIM and Akt kinases leads to a more profound and sustained blockade of mMTORCL1
signaling, resulting in reduced phosphorylation of downstream targets like 4E-BP1 and S6
kinase, and a significant decrease in the levels of the anti-apoptotic protein MCL1.[2][3]
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Figure 1: AZD1897 Signaling Pathway and Synergy with Akt Inhibition.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4266197/
https://www.mdpi.com/2038-8330/15/2/35
https://www.benchchem.com/product/b605747?utm_src=pdf-body-img
https://www.benchchem.com/product/b605747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Experimental Protocols
Animal Models

The choice of animal model is critical for the successful evaluation of AZD1897. Given its
primary application in AML, xenograft models using human AML cell lines are recommended.

¢ Recommended Cell Lines:

o MOLM-13 or MV4-11: These cell lines harbor an FLT3-ITD mutation, a common driver
mutation in AML, making them clinically relevant models.

o KG-1: This is another well-established AML cell line suitable for xenograft studies.

e Animal Strain: Immunocompromised mice are essential for establishing xenografts.
Commonly used strains include:

o NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)
o NSG (NOD scid gamma)
e Cell Implantation:

o Cells are typically injected intravenously (i.v.) via the tail vein to establish a disseminated
leukemia model, which more closely mimics the human disease.

o Atypical inoculum size is 5 x 1076 cells per mouse.

Dosing and Administration

Proper formulation and administration of AZD1897 are crucial for achieving desired exposures.

o Formulation: A suggested vehicle for in vivo administration of AZD1897 is a solution of 10%
DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

o Route of Administration: Oral gavage (p.0.) is a common route for small molecule inhibitors.

e Dosing Regimen (Proposed):
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o AZD1897 (Monotherapy): Based on preclinical studies of similar pan-PIM inhibitors, a
starting dose range of 25-50 mg/kg, administered once or twice daily, is a reasonable
starting point for dose-finding studies.

o AZD5363 (for combination studies): A dose of 100 mg/kg, administered orally once daily,
has been used in mouse xenograft models.

o Combination Therapy: AZD1897 and AZD5363 can be co-administered, with the dosing
schedule determined by the single-agent tolerability studies.

Efficacy Endpoints

e Tumor Burden Monitoring: For disseminated leukemia models, tumor burden can be
monitored by:

o Bioluminescence Imaging (BLI): If using luciferase-expressing cell lines, regular imaging
can quantify disease progression.

o Flow Cytometry: Analysis of peripheral blood, bone marrow, and spleen for the percentage
of human CD45+ cells.

o Survival Analysis: A primary endpoint is the overall survival of the treated animals compared
to the vehicle control group.

o Body Weight and Clinical Observations: Monitor animals daily for signs of toxicity, including
weight loss, changes in behavior, and altered physical appearance.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of AZD1897.
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Figure 2: Experimental workflow for an AZD1897 in vivo study.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment

groups.

Table 1: Proposed Pharmacokinetic Parameters of AZD1897 in Mice (Hypothetical Data)

Parameter Value Unit
Cmax 1500 ng/mL
Tmax 2 hours
AUC(0-24h) 12000 ng*h/mL
Half-life (t1/2) 6 hours

Note: The above pharmacokinetic data is hypothetical and should be determined

experimentally.

Table 2: Efficacy of AZD1897 and AZD5363 in an AML Xenograft Model (Representative Data)
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Tumor Burden

Median Survival Increase in ]
Treatment Group . Reduction at Day
(days) Lifespan (%)
21 (%)
Vehicle Control 25
AZD1897 (50 mg/kg,
30 20 35
qd)
AZD5363 (100 mg/kg,
32 28 40
qd)
AZD1897 + AZD5363 45 80 75

Note: The above efficacy data is representative and will vary depending on the specific model
and experimental conditions.

Conclusion

The pan-PIM inhibitor AZD1897, particularly in combination with an Akt inhibitor like AZD5363,
represents a promising therapeutic strategy for AML. The successful preclinical evaluation of
this combination relies on a well-designed in vivo study. The protocols and guidelines
presented here provide a framework for researchers to conduct robust and reproducible animal
studies to further investigate the therapeutic potential of AZD1897. Careful consideration of the
animal model, dosing regimen, and relevant endpoints is paramount for generating high-quality
data to support clinical translation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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